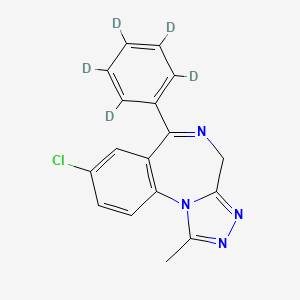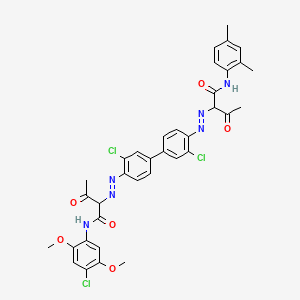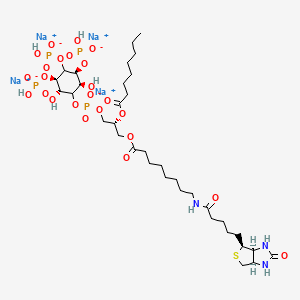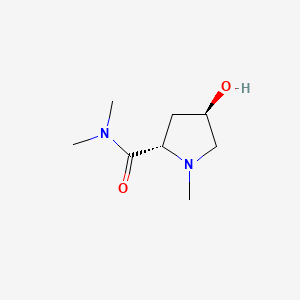
Alprazolam-d5
Übersicht
Beschreibung
Synthesis Analysis
Alprazolam-d5 is synthesized under mild conditions from 2-amino-5-chloro benzophenone . The synthetic steps are carried out under solvent-free conditions, and the products are obtained in high yield and purity .Molecular Structure Analysis
The linear formula of this compound is C17H8D5N4Cl . It is a benzodiazepine with a triazole ring attached to its structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.80 . It is used as an analytical standard for drug analysis .Wissenschaftliche Forschungsanwendungen
Klinische und forensische Anwendungen
Alprazolam-d5 wird bei der Entwicklung von Methoden für die automatisierte Extraktion und die konfirmatorische Quantifizierung von Benzodiazepinen in menschlichem Blut und Urin für klinische und forensische Anwendungen eingesetzt . Diese Methoden sind für viele klinische und forensisch-toxikologische Anwendungen unerlässlich .
Behandlung von Angstzuständen und Schlafstörungen
Benzodiazepine, einschließlich this compound, sind weit verbreitete, verschreibungspflichtige Psychopharmaka, die zur Behandlung von Angstzuständen, Schlafstörungen, Muskelkrämpfen und Krampfanfällen indiziert sind . Kurzfristige therapeutische Dosen dieser zentralen Nervensystemdepressiva sind im Allgemeinen sicher und sehr wirksam .
Drogenanalyse
This compound wird in der Drogenanalyse verwendet, insbesondere bei der konfirmatorischen Quantifizierung von Benzodiazepinen in menschlichem Blut und Urin mit LC/MS mit Online TurboFlow Technology . Es wird auch bei der Analyse von Diazepam, Nordiazepam, Oxazepam, Temazepam, Lorazepam, α-Hydroxyalprazolam und α-Hydroxytriazolam in Blut und Urin unter Verwendung von Gaschromatographie-Massenspektrometrie (GC-MS) eingesetzt .
Toxikologie
This compound wird in der Toxikologie verwendet, um die Auswirkungen hoher Dosen von Benzodiazepinen über einen längeren Zeitraum zu untersuchen, was zu Toleranz, körperlicher und psychischer Abhängigkeit sowie zu schweren Entzugserscheinungen führen kann
Wirkmechanismus
Target of Action
Alprazolam-d5, like its parent compound Alprazolam, primarily targets the gamma-aminobutyric acid (GABA) type A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA type A receptors . This means it enhances the receptor’s response to GABA, the major inhibitory neurotransmitter in the brain . By increasing the inhibitory action of GABA, this compound helps to reduce neuronal excitability and induce a calming effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the action of GABA at the GABA type A receptors, this compound increases the influx of chloride ions into the neuron . This hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability .
Pharmacokinetics
This compound, like Alprazolam, is well absorbed following oral administration, with a bioavailability of approximately 80-90% . It is metabolized in the liver, primarily by the enzyme cytochrome P450 3A4 (CYP3A4) , to form α-hydroxyalprazolam and 4-hydroxyalprazolam . These metabolites are less active than this compound . The drug’s pharmacokinetics may be influenced by factors such as age, sex, body weight, and concurrent treatment with CYP3A inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability in the brain . This results in a range of physiological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects . These effects make this compound useful in the treatment of conditions such as anxiety disorders and panic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors like ketoconazole and itraconazole can affect the metabolism of this compound, potentially leading to increased plasma concentrations of the drug . Additionally, factors such as the patient’s age, sex, and body weight can influence the drug’s pharmacokinetics .
Safety and Hazards
Alprazolam-d5 is classified as Acute Tox. 4 Oral . Misuse of Alprazolam can cause addiction, overdose, or death . It can slow or stop your breathing, and fatal side effects can occur if you take this medicine with alcohol, opioid medicine, or other drugs that cause drowsiness or slow your breathing .
Eigenschaften
IUPAC Name |
8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFGVBLTWBCJP-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670071 | |
| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125229-61-0 | |
| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125229-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details









Q & A
Q1: What is the role of Alprazolam-d5 in the analysis of 4'-chloro deschloroalprazolam?
A1: this compound serves as an internal standard in analytical methods used to identify and quantify benzodiazepines, including alprazolam and its isomers like 4'-chloro deschloroalprazolam []. Since 4'-chloro deschloroalprazolam and alprazolam are isomers with similar properties, they can be difficult to differentiate using standard chromatographic techniques. The research highlighted the use of this compound's retention time as a benchmark []. If a suspected alprazolam peak elutes before the this compound peak, it suggests the presence of 4'-chloro deschloroalprazolam, even if other identification criteria are met []. This is crucial for accurate analysis, especially in forensic toxicology and drug analysis.
Q2: Can you elaborate on the limitations of using this compound in differentiating alprazolam from 4'-chloro deschloroalprazolam?
A2: While this compound aids in differentiating the isomers, it's important to note that the study cited limitations. The researchers acknowledged that their current method could not fully chromatographically resolve the two isomers []. This emphasizes the need for more advanced analytical techniques capable of providing clear separation and identification, especially considering the serious implications of misidentification in forensic and clinical contexts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1R-endo)- (9CI)](/img/no-structure.png)

![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)




![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)